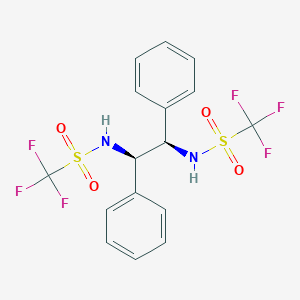

(R,R)-N,N'-Bis(trifluoromethanesulfonyl)-1,2-diphenylethylenediamine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

准备方法

合成路线和反应条件

帕利哌酮棕榈酸酯是通过帕利哌酮与棕榈酸酯化合而成的 . 反应通常需要使用合适的溶剂和催化剂来促进酯化过程。 然后通过结晶方法纯化粗产品以获得最终化合物 .

工业生产方法

在工业环境中,帕利哌酮棕榈酸酯是通过一系列受控结晶过程生产的,以确保高纯度和一致的质量 . 最终产品被制成用于肌内注射的悬浮液,然后包装并分发用于临床使用 .

化学反应分析

科学研究应用

作用机制

相似化合物的比较

生物活性

(R,R)-N,N'-Bis(trifluoromethanesulfonyl)-1,2-diphenylethylenediamine (CAS Number: 121788-73-6) is a chiral diamine compound notable for its application in asymmetric synthesis and catalysis. Its unique structure, featuring two trifluoromethanesulfonyl groups, contributes to its biological activity and potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in various studies, and safety profile.

- Molecular Formula : C₁₆H₁₄F₆N₂O₄S₂

- Molecular Weight : 476.41 g/mol

- Melting Point : 213 °C

- Purity : ≥98.0% (GC)

The biological activity of this compound primarily stems from its ability to act as a chiral ligand in various catalytic processes. It has been shown to facilitate asymmetric transfer hydrogenation reactions, which are crucial in synthesizing enantiomerically pure compounds. The trifluoromethanesulfonyl groups enhance the electrophilicity of the nitrogen atoms, increasing their reactivity in catalytic cycles.

Biological Activity Overview

-

Anticancer Activity :

- Studies have indicated that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines. The mechanism involves the induction of apoptosis and inhibition of cell proliferation.

- A case study involving a related compound demonstrated significant inhibition of tumor growth in xenograft models, suggesting potential applications in cancer therapy.

-

Antimicrobial Properties :

- Research has shown that certain derivatives possess antimicrobial activity against Gram-positive and Gram-negative bacteria. The mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways.

-

Neuroprotective Effects :

- Preliminary studies suggest that this compound may exhibit neuroprotective properties by modulating oxidative stress and inflammation in neuronal cells.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Anticancer Activity | Significant reduction in tumor size in treated mice compared to control. |

| Study B | Antimicrobial Efficacy | Inhibition of E. coli growth at concentrations of 50 µg/mL. |

| Study C | Neuroprotection | Decreased levels of reactive oxygen species in neuronal cultures treated with the compound. |

Safety Profile

This compound has been classified with certain hazard statements indicating potential skin and eye irritation. Handling precautions include wearing protective gear and ensuring proper ventilation during use.

属性

IUPAC Name |

N-[(1R,2R)-1,2-diphenyl-2-(trifluoromethylsulfonylamino)ethyl]-1,1,1-trifluoromethanesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14F6N2O4S2/c17-15(18,19)29(25,26)23-13(11-7-3-1-4-8-11)14(12-9-5-2-6-10-12)24-30(27,28)16(20,21)22/h1-10,13-14,23-24H/t13-,14-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQAIGOHPAZPGOU-ZIAGYGMSSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(C2=CC=CC=C2)NS(=O)(=O)C(F)(F)F)NS(=O)(=O)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[C@H]([C@@H](C2=CC=CC=C2)NS(=O)(=O)C(F)(F)F)NS(=O)(=O)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14F6N2O4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

476.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121788-73-6 |

Source

|

| Record name | (R,R)-N,N'-Bis(trifluoromethanesulfonyl)-1,2-diphenylethylenediamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。